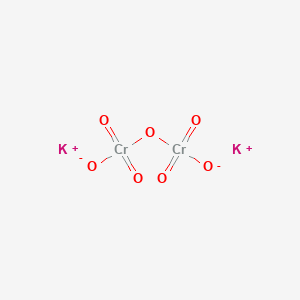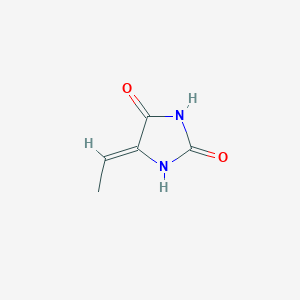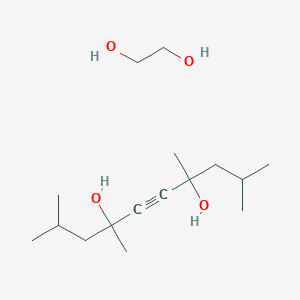
エタン-1,2-ジオール;2,4,7,9-テトラメチルデカン-5-イン-4,7-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is a compound that has been found in acrylic adhesives used for food packaging multilayers manufacturing . It is an acetylene glycol derivative used in water-based coatings and has both antifoaming and surfactant properties . It is also known as a well-known acrylic adhesive .
Molecular Structure Analysis
The molecular formula of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is C14H26O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
The boiling point of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is 255 °C (lit.) and its melting point is 42-44 °C (lit.) . It has a molecular weight of 226.36 .
科学的研究の応用
太陽電池技術
エタン-1,2-ジオールは、AMY40601としても知られており、ヘテロ接合型太陽電池のドーパントとして使用されます。 光活性層上に均質な界面層を形成するのに役立ち、これにより、下にある光活性層での光子の吸収が減少し、光電流密度が向上します .
界面活性剤研究
AMY40601、または2,4,7,9-テトラメチル-5-デシン-4,7-ジオールは、幅広い用途を持つ非イオン性界面活性剤です。 これは、生分解速度が低い高生産量化学物質とされており、環境におけるその普及に関する懸念が生じています .
生物殺傷剤製品規制
この化合物は、生物殺傷剤製品規制(EU)No 528/2012(BPR)に記載されており、これは、欧州連合における生物殺傷剤製品における関連性と規制された使用を示しています .
作用機序
Target of Action
Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol, also known as AMY40601, is a non-ionic surfactant . As a surfactant, its primary targets are interfaces between different phases, such as oil and water. It reduces surface tension and acts as a wetting agent, defoamer, and emulsifier .
Mode of Action
The compound has two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . This amphiphilic structure allows it to interact with both hydrophilic and hydrophobic substances. It reduces surface tension, enabling better mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam .
Pharmacokinetics
A study on human metabolism and excretion kinetics of AMY40601 showed that it was rapidly metabolized, with an average maximum concentration time (t max) of 1.7 hours and almost complete (96%) excretion of its main urinary metabolite, 1-OH-TMDD, until 12 hours after oral dosage . The elimination was bi-phasic, with half-lives of 0.75–1.6 hours and 3.4–3.6 hours for phases 1 and 2, respectively . Dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 hours and complete excretion after about 48 hours .
Result of Action
The primary result of AMY40601’s action is the reduction of surface tension, which facilitates the mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam . In addition, it is used as a dopant in heterojunction solar cells, assisting in the formation of a homogeneous interfacial layer over the photoactive layer .
Action Environment
The action of AMY40601 can be influenced by environmental factors. For instance, its surfactant properties may be affected by the presence of other substances, pH, temperature, and salinity. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . .
Safety and Hazards
将来の方向性
“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” has potential applications in the field of solar cells . It can be used as a dopant in a heterojunction solar cell, assisting in the formation of a homogeneous interfacial layer over the photoactive layer . This could potentially enhance the photocurrent density .
生化学分析
Biochemical Properties
AMY40601 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The terminal methyl-hydroxylated AMY40601 (1-OH-AMY40601) was identified as the main urinary metabolite . This indicates that AMY40601 undergoes metabolic transformations involving enzymes that add a hydroxyl group to the terminal methyl group of the molecule .
Cellular Effects
The effects of AMY40601 on various types of cells and cellular processes are substantial. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of AMY40601 involves its rapid metabolism. It is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-AMY40601 until 12 h after oral dosage . This indicates that AMY40601 interacts with biomolecules, possibly through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMY40601 change over time. It demonstrates a fast oral as well as substantial dermal resorption . The excreted amounts of 1-OH-AMY40601 represented 18% of the orally administered AMY40601 dose . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
AMY40601 is involved in metabolic pathways that involve the addition of a hydroxyl group to the terminal methyl group of the molecule . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of AMY40601 within cells and tissues involve its rapid metabolism and excretion
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the conversion of two starting materials, ethylene oxide and 2,4,7,9-tetramethyldec-5-yne-1,4-diol, through a series of chemical reactions.", "Starting Materials": [ "Ethylene oxide", "2,4,7,9-tetramethyldec-5-yne-1,4-diol" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with water to form ethylene glycol.", "Step 2: 2,4,7,9-tetramethyldec-5-yne-1,4-diol is reacted with phosphorus oxychloride to form 2,4,7,9-tetramethyldec-5-yne-4,7-dichloride.", "Step 3: The dichloride is then reacted with sodium ethoxide to form 2,4,7,9-tetramethyldec-5-yne-4,7-diol.", "Step 4: Ethylene glycol is then reacted with the diol in the presence of sulfuric acid to form Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol." ] } | |
CAS番号 |
9014-85-1 |
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |
InChIキー |
JIMHRFRMUJZRFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |
正規SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |
その他のCAS番号 |
9014-85-1 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
SURFYNOL 440 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



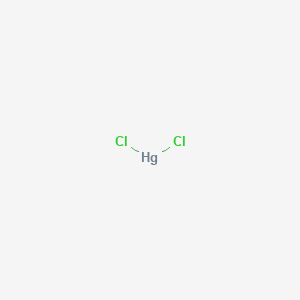
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)


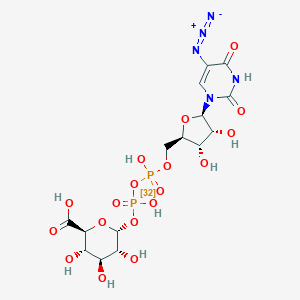

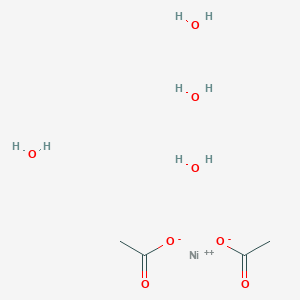

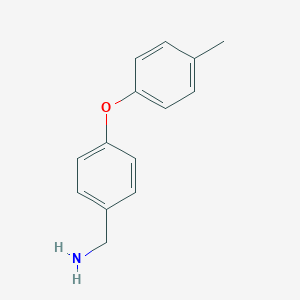


![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
